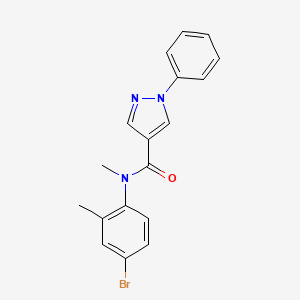![molecular formula C9H8BrN3O2 B7683211 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one](/img/structure/B7683211.png)
3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has a bromine atom attached to it, along with an oxadiazole ring. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a range of research applications.
作用機序
The mechanism of action of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the kinase from phosphorylating its substrate. This results in the inhibition of downstream signaling pathways that are activated by the kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one are varied. It has been found to have anti-inflammatory effects, and has been used in the study of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have anti-cancer effects, and has been used in the study of several types of cancer. It has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one in lab experiments is its potency as a kinase inhibitor. It has been found to be effective at inhibiting several different kinases, making it a useful tool for studying kinase signaling pathways. Additionally, it has been found to have low toxicity, making it a relatively safe compound to use in experiments.
One of the limitations of using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one in lab experiments is its solubility. It is not very soluble in water, which can make it difficult to work with in some experimental settings. Additionally, it has been found to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one. One area of interest is in the study of its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects, and could potentially be used to slow the progression of diseases such as Alzheimer's and Parkinson's.
Another potential future direction for research is in the study of its use as a tool for studying kinase signaling pathways. By using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one to inhibit specific kinases, researchers could gain a better understanding of the role that these kinases play in various cellular processes.
Overall, 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one is a versatile and useful compound that has a range of potential applications in scientific research. Its potency as a kinase inhibitor, along with its low toxicity, make it a valuable tool for studying a variety of cellular processes.
合成法
The synthesis of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one involves the reaction of 2-bromo-3-hydroxypyridine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, which is then followed by a dehydration reaction. This method has been found to be effective in producing high yields of the compound.
科学的研究の応用
3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one has been used in a variety of scientific research applications. One of the main uses of this compound is in the study of protein kinases. It has been found to be a potent inhibitor of several protein kinases, including JNK, p38, and ERK. Additionally, it has been used in the study of cancer cell proliferation, and has been found to inhibit the growth of several types of cancer cells.
特性
IUPAC Name |
3-bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-6-11-8(12-15-6)5-13-4-2-3-7(10)9(13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPBFOJFLDFLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)

![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)

![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![2-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]guanidine](/img/structure/B7683195.png)
![2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B7683196.png)
![2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683213.png)
![Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B7683218.png)
![(4Z)-2-ethyl-4-[(4-methoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7683224.png)
![(4Z)-2-ethyl-4-[(4-propan-2-ylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7683231.png)
![(Z)-2-[4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B7683237.png)